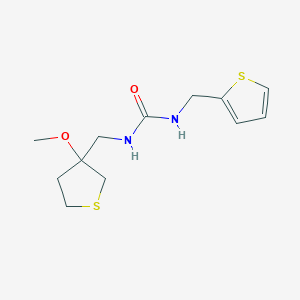

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylated compounds, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole , are key intermediates for important medicinal and agrochemical building blocks . They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of similar compounds, like 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The process involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .Chemical Reactions Analysis

The generation and reactivity of a new 1-methyl-5-(trifluoromethyl)azafulvenium methide are described . Under microwave-induced pyrolysis conditions, this intermediate could be trapped by dipolarophiles, acting either as a 4π or as an 8π dipole .Aplicaciones Científicas De Investigación

Application in Rechargeable Li Batteries :

- A study explored ionic liquids with various cations, including imidazolium derivatives, for use in 5V rechargeable battery systems. These ionic liquids demonstrated compatibility with lithium metal anodes and a wide electrochemical window, making them suitable for high-voltage applications (Borgel et al., 2009).

Electrochemical Investigations of Ionic Liquids :

- Research on a novel ionic liquid formed by coupling 4,5-dicyano-2-(trifluoromethyl)imidazole with N-butyl-N-methyl-pyrrolidinium cation showed stability and suitable ionic conductivity for application in lithium cells, especially at elevated temperatures (Ochel et al., 2017).

Enhancement of Electrochemical Performance in Li-Ion Batteries :

- A study highlighted the synthesis of an imidazolium functionalized imide-based electrolyte salt, improving lithium-ion battery performance, particularly when combined with conventional imide salts as additives (Ahmed et al., 2019).

Lithium Ion Solvation in Ionic Liquids :

- Lithium ion solvation in room-temperature ionic liquids, including imidazolium derivatives, was studied, showing potential for lithium ion coordination through bidentate ions. This research is pivotal for understanding lithium ion behavior in these solvents (Umebayashi et al., 2007).

Polymer Electrolyte Systems for Improved Ionic Conductivity :

- Research involving 1-butyl-3-methyl imidazolium trifluoromethanesulfonate in polymer blend electrolyte systems revealed increased ionic conductivity and thermal stability, crucial for developing efficient battery systems (Sim et al., 2014).

Room Temperature Molten Salts as Battery Electrolyte :

- A study using ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide as a solvent in lithium batteries demonstrated excellent cycling performance and capacity retention, indicating its effectiveness as an electrolyte (Garcia et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its derivatives are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propiedades

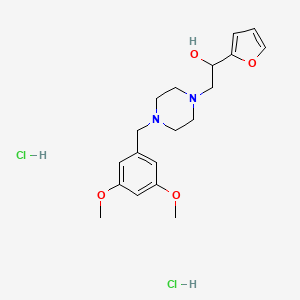

IUPAC Name |

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCOHWLNWPNQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

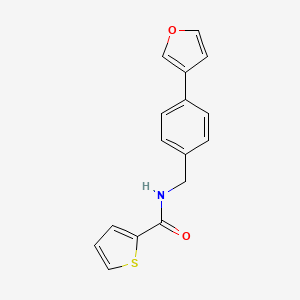

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

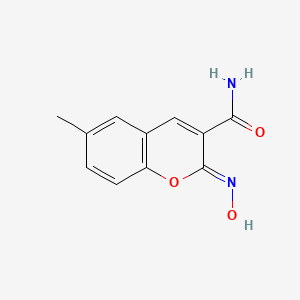

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

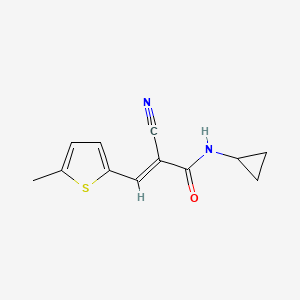

![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)